molecular formula C14H22N2O2 B7932476 (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide

Cat. No.: B7932476
M. Wt: 250.34 g/mol
InChI Key: KTMHWXVWJSHMQA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide is a chiral primary amino acid derivative (PAAD) offered for research use in neuroscience and medicinal chemistry. This compound is part of a class of N-benzyl 2-substituted 2-aminoacetamides that have shown potent anticonvulsant activities in animal models, such as the maximal electroshock seizure (MES) test, suggesting potential for investigating new pathways for seizure control . The structural framework of this class of molecules allows researchers to explore structure-activity relationships (SAR), particularly how modifications at the terminal amide site and the C(2)-chiral center influence biological activity and selectivity . The (S)-enantiomer provides a specific stereoisomer for studies where chirality is critical to a compound's interaction with biological targets. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMHWXVWJSHMQA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)OC)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Isopropyl-N-(4-Methoxybenzyl)amine

The secondary amine precursor is synthesized via a Mitsunobu reaction between 4-methoxybenzyl alcohol and isopropylamine.

  • Reagents : 4-Methoxybenzyl alcohol, isopropylamine, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

  • Mechanism : The alcohol is activated by DIAD/PPh₃, enabling nucleophilic attack by isopropylamine to form the C–N bond.

Equation :

4-Methoxybenzyl alcohol+IsopropylamineDIAD, PPh₃, THFN-Isopropyl-N-(4-methoxybenzyl)amine\text{4-Methoxybenzyl alcohol} + \text{Isopropylamine} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{N-Isopropyl-N-(4-methoxybenzyl)amine}

Protection of L-Alanine

L-Alanine’s amino group is protected as a tert-butyloxycarbonyl (Boc) derivative to prevent undesired side reactions during coupling.

  • Reagents : Boc anhydride, sodium hydroxide.

  • Conditions : Water/dioxane (1:1), 0°C to room temperature.

Intermediate : Boc-(S)-alanine.

Activation and Coupling

The Boc-protected alanine is activated as an acid chloride and coupled with the secondary amine.

  • Activation : Thionyl chloride (SOCl₂) in dichloromethane (DCM).

  • Coupling : React with N-isopropyl-N-(4-methoxybenzyl)amine in THF at −10°C to 0°C.

Equation :

Boc-(S)-alanineSOCl₂, DCMBoc-(S)-alanyl chlorideSecondary amine, THFBoc-protected amide\text{Boc-(S)-alanine} \xrightarrow{\text{SOCl₂, DCM}} \text{Boc-(S)-alanyl chloride} \xrightarrow{\text{Secondary amine, THF}} \text{Boc-protected amide}

Deprotection

The Boc group is removed under acidic conditions to yield the target compound.

  • Reagents : Trifluoroacetic acid (TFA) in DCM.

  • Conditions : Room temperature, 1–2 hours.

Final Product : this compound.

Alternative Synthetic Approaches

Asymmetric Hydroxymethylation

Optimization and Purification

Solvent Systems

  • Coupling : Tetrahydrofuran (THF) or ethyl acetate for minimal racemization.

  • Crystallization : Hexane/ethyl acetate mixtures precipitate impurities while retaining the product.

Racemization Control

  • Low temperatures (−10°C to 0°C) during acyl chloride formation prevent epimerization.

  • Short reaction times (<2 hours) in acidic or basic conditions.

Yield Data

StepYield (%)Purity (HPLC)
Mitsunobu reaction7895
Boc protection9299
Coupling8597
Deprotection9098

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.40–3.60 (m, 2H, NCH₂), 2.95 (m, 1H, CH(CH₃)₂), 2.30 (m, 1H, CH₂CH(NH₂)), 1.20 (d, 6H, CH(CH₃)₂).

  • IR (KBr) : 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=O).

Chiral HPLC

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile phase : Hexane/isopropanol (80:20).

  • Retention time : (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Chiral pool synthesisHigh enantiomeric purity (≥99% ee)Requires expensive L-alanine
Asymmetric synthesisNo resolution neededComplex catalyst optimization
ResolutionWorks with racemic mixturesLow yield (30–40% per cycle)

Industrial and Environmental Considerations

  • Scale-up : THF and DCM are replaced with 2-methyltetrahydrofuran (green solvent) in large-scale processes.

  • Cost drivers : 4-Methoxybenzyl alcohol ($120/kg) and Boc anhydride ($95/kg) dominate expenses.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (sodium hydride) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: NaH, alkyl halides, acyl chlorides

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The methoxy-benzyl group may enhance its binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Differences :

  • The thiophene-containing analog (CAS 1955560-55-0) introduces a sulfur atom, enabling π-π stacking interactions and altered metabolic stability .
  • Stereochemical Considerations : All three compounds retain the (S)-configuration, but the spatial arrangement of substituents varies, impacting receptor binding or catalytic activity in chiral environments.

Spectroscopic and Physicochemical Properties

  • NMR and IR Analysis : emphasizes the utility of ¹H-NMR and IR spectroscopy in differentiating regioisomers. For instance, the methoxy group in the target compound would exhibit a singlet at ~3.8 ppm (¹H-NMR) and a strong C-O stretch near 1250 cm⁻¹ (IR). In contrast, the dichlorobenzyl analog would show aromatic proton splitting patterns due to chlorine’s deshielding effects, while the thiophene derivative displays distinct C-S and C=N vibrations in IR .
  • Solubility and Stability : The methoxy group enhances aqueous solubility relative to chloro or thiophene substituents. However, the latter groups may confer greater stability against oxidative degradation.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide is a chiral compound with the molecular formula C_{14}H_{22}N_{2}O_{2} and a molecular weight of approximately 250.34 g/mol. This compound is notable for its structural features, including an isopropyl group and a 4-methoxybenzyl substituent, which contribute to its unique biological activities. It has been investigated for its potential applications in drug discovery, particularly targeting neurological disorders and metabolic pathways.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}
  • Chirality : The compound exists in an S configuration, which is critical for its biological activity.
  • Functional Groups : The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes involved in neurotransmission and metabolic pathways. Its potential applications include:

  • Neurodegenerative Diseases : The compound may serve as a lead in developing treatments for conditions such as Parkinson's disease by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegeneration .
  • Metabolic Disorders : Its interactions with metabolic enzymes suggest potential therapeutic roles in managing metabolic syndromes.

The mechanism of action involves binding to specific molecular targets, potentially modulating their activity. For instance:

  • Enzyme Inhibition : Studies have shown that it can inhibit MAO-B with an IC50 value indicating effective binding .
  • Receptor Interaction : It may also interact with receptors involved in neurotransmission, influencing signaling pathways critical for maintaining neurological health.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC_{14}H_{22}N_{2}O_{2}Contains an isopropyl group; potential MAO-B inhibitor
(R)-2-Amino-N-benzyl-3-methoxypropionamideC_{11}H_{16}N_{2}O_{2}Different chirality; varied biological activity
(S)-2-Amino-N-(4-nitro-benzyl)-propionamideC_{10}H_{13}N_{3}O_{3}Nitro group may enhance reactivity; different pharmacological profile

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • MAO-B Inhibition Study : A pharmacophore-based ligand screening revealed that modifications to the benzyl moiety can significantly alter inhibitory activity against MAO-B. The compound exhibited IC50 values comparable to established inhibitors like safinamide .
  • Neuroprotective Effects : In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential neuroprotective properties .
  • Metabolic Pathway Interaction : Research indicated that this compound might influence glucose metabolism by modulating key enzymes involved in glycolysis and gluconeogenesis, pointing to its utility in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide, and how can chiral purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves:

  • Amidation : Reacting (S)-2-amino-3-methylbutanoic acid with 4-methoxybenzyl chloride using coupling reagents like DCC or HATU in the presence of triethylamine to form the amide backbone .
  • N-Alkylation : Introducing the isopropyl group via alkylation with isopropyl iodide under basic conditions (e.g., K₂CO₃ or NaH) .
  • Chiral Integrity : Use chiral HPLC or polarimetry to monitor enantiomeric excess. Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enhance stereochemical control .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm) and stereochemistry .
  • XRD : Determines crystalline structure and polymorphic forms, particularly for assessing batch consistency .
  • HPLC-MS : Quantifies purity and detects impurities; reversed-phase columns (C18) with UV detection at 254 nm are standard .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for methoxybenzyl groups (e.g., serotonin or adrenergic receptors) .
  • Assay Types :
  • In vitro binding assays (radioligand displacement) for receptor affinity.
  • Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HepG2, A549) .
  • Dose Range : Start with 1–100 µM, using DMSO as a vehicle (≤0.1% final concentration) .

Advanced Research Questions

Q. How can conflicting solubility and bioactivity data be resolved for this compound?

  • Methodological Answer :

  • Solubility Optimization : Test co-solvents (e.g., PEG-400) or formulate as a salt (e.g., mesylate) to improve aqueous solubility without altering activity .
  • Data Validation : Replicate assays under standardized conditions (pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What role does the methoxy group play in modulating pharmacokinetic properties, and how can this be systematically studied?

  • Methodological Answer :

  • Metabolic Stability : Compare half-life in liver microsomes (human/rat) with analogs lacking the methoxy group. LC-MS/MS quantifies parent compound degradation .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., -OCH₃ → -CF₃, -H) and evaluate LogP (HPLC-based) and membrane permeability (Caco-2 assay) .

Q. How do polymorphic forms impact biological activity, and what crystallization conditions yield the most therapeutically relevant form?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., acetone/water) or cooling crystallization (0°C to RT) to generate forms. Characterize via XRD and DSC .
  • Bioactivity Comparison : Test polymorphs in in vivo models (e.g., rodent neurobehavioral assays) to correlate crystal structure with efficacy .

Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to homology models of GPCRs or enzymes. Focus on π-π stacking (methoxybenzyl) and hydrogen bonding (amide) interactions .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues for mutagenesis studies .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (IV vs. oral administration), plasma protein binding (equilibrium dialysis), and CNS penetration (brain/plasma ratio) .
  • Metabolite Identification : Use high-resolution LC-MS to detect active metabolites that may contribute to in vivo effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.